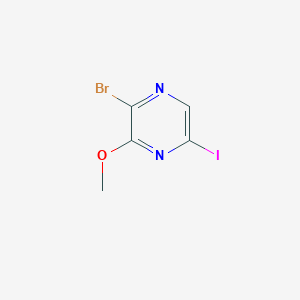

2-Bromo-5-iodo-3-methoxypyrazine

説明

BenchChem offers high-quality 2-Bromo-5-iodo-3-methoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodo-3-methoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H4BrIN2O |

|---|---|

分子量 |

314.91 g/mol |

IUPAC名 |

2-bromo-5-iodo-3-methoxypyrazine |

InChI |

InChI=1S/C5H4BrIN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3 |

InChIキー |

GLEFGLXYGIEHOG-UHFFFAOYSA-N |

正規SMILES |

COC1=NC(=CN=C1Br)I |

製品の起源 |

United States |

2-Bromo-5-iodo-3-methoxypyrazine chemical structure and properties

An In-Depth Technical Guide to 2-Bromo-5-iodo-3-methoxypyrazine: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: The pyrazine ring system is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. This guide focuses on a specific, highly functionalized derivative: 2-Bromo-5-iodo-3-methoxypyrazine. While direct literature on this precise isomer is sparse, its structural features—a methoxy group and two distinct, orthogonally reactive halogens—suggest significant potential as a versatile building block in contemporary drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).

This document provides a comprehensive analysis of the molecule's structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic rationale, and a detailed exploration of its potential applications. The insights are synthesized from data on closely related isomers and foundational principles of heterocyclic chemistry, offering a forward-looking guide for researchers in drug development and organic synthesis.

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings like pyrazine being particularly prominent.[3] Pyrazines are six-membered aromatic rings containing two nitrogen atoms in a 1,4-arrangement. This configuration results in an electron-deficient ring system that influences the molecule's reactivity, metabolic stability, and intermolecular interactions.

Substituted pyrazines have gained significant attention for their broad therapeutic potential, including:

-

Antitubercular and Antibacterial Activity: Pyrazinamide is a frontline drug for treating tuberculosis, and numerous other pyrazine derivatives have been explored for their potent antibacterial properties.[1]

-

Anticancer Applications: The pyrazine core is found in various compounds investigated for their ability to inhibit cancer cell proliferation.[3]

-

Kinase Inhibition: The scaffold serves as a common hinge-binding motif in the development of kinase inhibitors for various therapeutic areas.

Halogenated pyrazines, in particular, are powerful intermediates in synthesis. The presence of halogens like bromine and iodine provides reactive handles for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions, making them invaluable for building molecular complexity.

Molecular Profile of 2-Bromo-5-iodo-3-methoxypyrazine

A precise understanding of a molecule's structure and properties is the foundation of its application. This section details the core attributes of 2-Bromo-5-iodo-3-methoxypyrazine, contrasting it where necessary with its more documented isomer, 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6).[4]

Chemical Structure and Identifiers

-

IUPAC Name: 2-Bromo-5-iodo-3-methoxypyrazine

-

Molecular Formula: C₅H₄BrIN₂O

-

Canonical SMILES: COC1=NC(=CN=C1I)Br

-

InChI: InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3

-

InChIKey: NUOPFUYHRPYSNY-UHFFFAOYSA-N

The structure features a pyrazine ring substituted at the C2, C3, and C5 positions. The key feature is the distinct positioning of the bromine and iodine atoms, which allows for selective and sequential chemical modifications.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the isomer (CAS 476622-89-6) is used to provide reliable estimates where direct data is unavailable.

| Property | Value | Source/Basis |

| Molecular Weight | 314.91 g/mol | Calculated[4] |

| Monoisotopic Mass | 313.85516 Da | Calculated[5] |

| Physical Form | Solid (Predicted) | Based on isomer data |

| Purity | ≥95% (Typical for commercial analogs) | [4][6] |

| XlogP (Predicted) | 1.8 | Based on isomer data[5] |

| Storage Temperature | 2-8°C, Inert atmosphere, Protect from light | Based on isomer data |

Proposed Synthesis and Characterization

As a potentially novel compound, a robust and logical synthetic route is critical. The proposed pathway leverages established methodologies in heterocyclic chemistry, focusing on regioselective halogenation and functional group interconversion.

Retrosynthetic Analysis & Strategy

A plausible retrosynthetic approach begins by disconnecting the C-Br and C-I bonds. The most strategic starting material would be a pre-functionalized pyrazine, such as 2-amino-3-methoxypyrazine. This allows for the sequential and controlled introduction of the halogen atoms. The amino group is an excellent precursor for diazotization followed by a Sandmeyer-type reaction to install the bromine, a classic and reliable transformation.[1] The iodine can be introduced via electrophilic iodination, directed by the existing substituents.

Proposed Step-by-Step Synthetic Protocol

Starting Material: 2-Amino-3-methoxypyrazine

Step 1: Electrophilic Iodination of 2-Amino-3-methoxypyrazine

-

Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in a suitable solvent such as acetonitrile or propionitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution. The activating effect of the amino and methoxy groups should favor iodination at the electron-rich C5 position.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product, 2-amino-5-iodo-3-methoxypyrazine, with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: NIS is chosen as a mild and effective source of electrophilic iodine. The combined electron-donating effects of the amino and methoxy groups direct the substitution to the C5 position, which is para to the amino group and ortho to the methoxy group.

Step 2: Diazotization and Bromination (Sandmeyer Reaction)

-

Cool a solution of 48% hydrobromic acid (HBr) to -5°C.

-

Suspend the 2-amino-5-iodo-3-methoxypyrazine (1.0 eq) from Step 1 in the cold HBr.

-

Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the temperature remains below 0°C to form the stable diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate and extract the final product, 2-Bromo-5-iodo-3-methoxypyrazine, with dichloromethane.

-

Dry the combined organic layers and concentrate to yield the crude product.

Causality: The Sandmeyer reaction is a highly reliable method for converting an aryl amine to an aryl bromide.[7] The use of a copper(I) bromide catalyst is essential for the efficient displacement of the diazonium group with bromide.

Purification and Characterization Workflow

The crude product from the synthesis requires rigorous purification and structural confirmation.

-

Purification: The crude material should be purified using column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any starting materials or byproducts.

-

Characterization: The structure of the purified product must be confirmed using a suite of spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

Infrared Spectroscopy: FT-IR to identify characteristic functional group vibrations.

-

Caption: Proposed workflow for synthesis and validation.

Predicted Spectroscopic Signature

Accurate prediction of spectroscopic data is crucial for identifying the target compound during synthesis and characterization.

| Technique | Predicted Data | Rationale |

| ¹H NMR | Singlet ~8.2-8.4 ppm (1H, pyrazine-H); Singlet ~3.9-4.1 ppm (3H, -OCH₃) | The pyrazine ring has one remaining proton at the C6 position, which would appear as a singlet. The methoxy protons will also be a singlet in a typical region. |

| ¹³C NMR | 6 distinct signals expected. Aromatic carbons ~130-160 ppm; Methoxy carbon ~55-60 ppm. | The molecule has 6 unique carbon atoms (5 in the ring, 1 in the methoxy group). The carbons attached to the electronegative N, Br, I, and O atoms will be significantly shifted downfield. |

| Mass Spec (EI) | M⁺ peak at m/z 314. Isotopic pattern showing contributions from ⁷⁹Br, ⁸¹Br, and ¹²⁷I. | The molecular ion peak will be clearly visible. The presence of both bromine and iodine will create a highly characteristic isotopic cluster, confirming the elemental composition.[8] |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch); ~1550-1580 (C=N stretch); ~1250 (C-O ether stretch); ~600-700 (C-Br stretch); ~500-600 (C-I stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[8][9] |

Applications in Modern Drug Discovery

The true value of 2-Bromo-5-iodo-3-methoxypyrazine lies in its potential as a versatile building block. The differential reactivity of the C-Br and C-I bonds is the key to its utility. Generally, a C-I bond is more reactive than a C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization.

Orthogonal Synthesis and Library Development

This molecule is an ideal substrate for creating diverse chemical libraries. One could perform a Suzuki or Sonogashira coupling at the more reactive iodine position, then follow with a different coupling reaction (e.g., Buchwald-Hartwig amination) at the bromine position. This orthogonal reactivity allows for the rapid construction of complex molecules with precise control over the final structure.

Fragment-Based Drug Discovery (FBDD)

FBDD involves screening small, low-complexity molecules ("fragments") to identify hits that bind weakly to a biological target.[10] These hits are then optimized into potent leads by "growing" the fragment along specific vectors to engage more of the protein's binding site.[11] 2-Bromo-5-iodo-3-methoxypyrazine is an excellent candidate for an FBDD library due to:

-

Defined Vectors: The bromine and iodine atoms serve as well-defined points for synthetic elaboration.

-

Privileged Core: The pyrazine scaffold is known to participate in favorable protein-ligand interactions.

-

3D Shape: The substituents provide a non-planar vector for exploration of protein pockets.

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Building blocks for PROTAC linkers are in high demand.[12] The isomer, 5-Bromo-2-iodo-3-methoxypyrazine, is already marketed as a "Protein Degrader Building Block".[4] Similarly, 2-Bromo-5-iodo-3-methoxypyrazine could serve as a rigid and well-defined core for a PROTAC linker, with the two halogen positions allowing for the attachment of the two different ligands.

Caption: Role as a PROTAC linker core.

Safety, Handling, and Storage

While no specific MSDS exists for this isomer, the safety profile can be reliably inferred from its isomer (CAS 476622-89-6) and general principles for halogenated aromatic compounds.

Hazard Identification

The compound is presumed to be hazardous based on GHS classifications for its isomer.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and PPE

Standard laboratory safety protocols should be strictly followed.[13]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][14]

Storage Conditions

To ensure stability and purity, the compound should be stored under the following conditions:

-

Temperature: 2-8°C (refrigerated).

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep in a tightly sealed, light-resistant container.

Conclusion

2-Bromo-5-iodo-3-methoxypyrazine represents a chemical entity of significant untapped potential. While not yet a common catalog item, its unique substitution pattern provides a powerful platform for synthetic innovation. The presence of two orthogonally reactive halogens on a privileged pyrazine scaffold makes it an exceptionally valuable tool for researchers in medicinal chemistry. Its prospective applications as a core building block for combinatorial libraries, a versatile fragment in FBDD, and a rigid linker in the burgeoning field of targeted protein degradation position it as a high-value target for synthesis and future exploration. This guide provides the foundational knowledge—from proposed synthesis to predicted properties and applications—to empower scientists to harness the potential of this promising molecule.

References

- Pipzine Chemicals. 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8. (n.d.).

- PubChemLite. 2-bromo-5-iodo-3-methoxypyridine (C6H5BrINO). (n.d.).

- Sigma-Aldrich. 5-bromo-2-iodo-3-methoxypyrazine | 476622-89-6. (n.d.).

- StruChem. 5-Bromo-2-iodo-3-methoxypyrazine, min 96%, 100 mg. (n.d.).

- PubChem. 2-Bromo-5-iodopyrazine | C4H2BrIN2 | CID 21931200. (n.d.).

- AChemBlock. 5-bromo-2-iodo-3-methoxypyrazine 95% | CAS: 476622-89-6. (n.d.).

- Merck. 5-Bromo-2-iodo-3-methoxypyrazine | 476622-89-6. (n.d.).

- PubChemLite. 2-bromo-5-iodo-3-methoxypyridin-4-ol. (n.d.).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-5-fluoro-2-methoxypyridine.

- Sridhar, B., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 194-196.

- ChemScene. (2021). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Isobutyl-3-methoxypyrazine.

- Wencewicz, T. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.

- Sigma-Aldrich. 5-Bromo-2-iodo-3-methoxypyrazine | 476622-89-6 Safety Information. (n.d.).

- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis. (n.d.).

- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Sigma-Aldrich. 5-Bromo-2-iodo-3-methoxypyrazine | 476622-89-6. (n.d.).

- PubChemLite. 5-bromo-2-iodo-3-methoxypyrazine (C5H4BrIN2O). (n.d.).

- Le, C. M., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(6), 1734-1740.

- Drug Discovery Chemistry. (2025). Conference Brochure.

- Astex Pharmaceuticals. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science.

- Hidayah, N., et al. (2023). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Walailak Journal of Science and Technology, 20(22), e2023069.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 5-bromo-2-iodo-3-methoxypyrazine (C5H4BrIN2O) [pubchemlite.lcsb.uni.lu]

- 6. 5-bromo-2-iodo-3-methoxypyrazine 95% | CAS: 476622-89-6 | AChemBlock [achemblock.com]

- 7. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. sunankalijaga.org [sunankalijaga.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

The Strategic Application of 2-Bromo-5-iodo-3-methoxypyrazine in Advanced Molecular Synthesis: A Technical Whitepaper

Executive Summary

2-Bromo-5-iodo-3-methoxypyrazine is a highly specialized, bifunctional building block utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs) and marine alkaloid analogs. By leveraging the differential bond dissociation energies of its two distinct halogen substituents, chemists can perform highly controlled, sequential cross-coupling reactions. This technical guide details the physicochemical properties, mechanistic causality, and self-validating protocols required to harness this scaffold effectively in drug discovery.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible synthesis. The quantitative data for 2-Bromo-5-iodo-3-methoxypyrazine is summarized below ([1]).

| Property | Value |

| Chemical Name | 2-Bromo-5-iodo-3-methoxypyrazine |

| CAS Number | 1935309-42-4 |

| Molecular Formula | C5H4BrIN2O |

| Molecular Weight | 314.91 g/mol |

| SMILES String | COC1=NC(I)=CN=C1Br |

| Structural Class | Dihalogenated Alkoxypyrazine |

Mechanistic Causality: The Bromo-Iodo Dichotomy

In drug development, the ability to functionalize a single scaffold at multiple distinct positions without generating statistical mixtures is paramount. 2-Bromo-5-iodo-3-methoxypyrazine solves this through a thermodynamic dichotomy.

-

Differential Oxidative Addition: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F ([2]). The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to the carbon-bromine (C-Br) bond. This causality dictates that at lower temperatures (e.g., 50–60 °C), the Pd(0) catalyst will exclusively undergo oxidative addition at the 5-iodo position, leaving the 2-bromo position completely intact[2].

-

Electronic Modulation via the Methoxy Group: The methoxy (-OCH3) group at the 3-position acts as an electron-donating group via resonance. This slightly increases the electron density of the electron-deficient pyrazine ring, mitigating unwanted nucleophilic aromatic substitution (SNAr) side reactions that commonly plague bare pyrazines during basic cross-coupling conditions.

Visualizing the Synthetic Workflow

The differential reactivity enables a sequential, "plug-and-play" workflow for generating asymmetric, di-functionalized drug scaffolds.

Sequential chemoselective cross-coupling workflow for dihalopyrazines.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure scientific integrity and trustworthiness, the following protocol for the chemoselective functionalization of the 5-iodo position is designed as a self-validating system. Every step includes a physical or analytical checkpoint to confirm causality and prevent downstream failures.

Reagents:

-

2-Bromo-5-iodo-3-methoxypyrazine (1.0 eq)

-

Arylboronic acid (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Solvent: 1,4-Dioxane/H2O (4:1 v/v)

Step-by-Step Methodology:

-

Preparation & Degassing: Combine the pyrazine, arylboronic acid, and K2CO3 in the solvent mixture. Sparge the solution with Argon for 20 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

-

Self-Validation Checkpoint: If degassing is insufficient, the addition of the catalyst in Step 2 will rapidly result in the precipitation of a fine black powder (Pd black). A clear, yellow-orange solution validates a successful oxygen-free environment.

-

-

Catalyst Addition & Temperature Control: Add Pd(PPh3)4 under Argon. Heat the reaction mixture strictly to 55 °C.

-

Causality: Maintaining the temperature below 60 °C ensures the thermal energy is sufficient to cleave the C-I bond but insufficient to overcome the activation barrier of the C-Br bond, preventing over-coupling ([2]).

-

-

In-Process Control (IPC) Monitoring: After 2 hours, sample the reaction for LC-MS analysis.

-

Self-Validation Checkpoint: The protocol validates its own completion when the mass-to-charge ratio (m/z) of 314.9 (starting material) drops below the limit of detection, and the m/z of the mono-coupled product dominates. If the di-coupled product appears, it analytically validates that the temperature control failed.

-

-

Quenching & Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified via silica gel chromatography.

Applications in Drug Development

The 2-bromo-5-iodo-3-methoxypyrazine scaffold is a critical precursor in the synthesis of highly targeted therapeutics:

-

Kinase Inhibitors: The pyrazine nitrogen atoms serve as excellent hydrogen-bond acceptors, interacting directly with the hinge region of the ATP-binding pocket in mitotic kinases (e.g., Nek2) ([3]). The sequential coupling allows researchers to independently optimize the solvent-exposed region (via the C-Br position) and the hydrophobic pocket (via the C-I position).

-

Marine Alkaloid Analogs: Complex natural products like Dragmacidins, which exhibit potent antiviral and antitumor properties, rely heavily on bisindole-pyrazine architectures. The chemoselective cross-coupling of dihalopyrazines is the exact synthetic strategy utilized to construct these intricate marine drugs ([4]).

References

-

Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: ACS Publications URL: [Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of 2-Bromo-5-iodo-3-methoxypyrazine in Organic Solvents

Executive Summary & Structural Rationale

In advanced drug development and materials science, 2-Bromo-5-iodo-3-methoxypyrazine (CAS: 1935309-42-4) serves as a highly functionalized heterocyclic building block[1]. Its structural architecture—featuring orthogonal halogens (bromine and iodine) alongside an electron-donating methoxy group on a pyrazine core—enables highly site-selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig).

However, the success of these transition-metal-catalyzed transformations is intrinsically tied to the solvation state of the pyrazine substrate. Poor solubility leads to mass-transfer limitations, sluggish kinetics, and eroded chemoselectivity. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-bromo-5-iodo-3-methoxypyrazine, offering researchers a predictive framework and a self-validating empirical protocol for optimizing solvent selection.

Thermodynamic Principles of Solvation (Hansen Solubility Parameters)

As application scientists, we must move beyond the oversimplified "like dissolves like" heuristic. The solubility of 2-bromo-5-iodo-3-methoxypyrazine is governed by a thermodynamic balance of intermolecular forces, best quantified by Hansen Solubility Parameters (HSP) [2]. The total cohesive energy density is divided into three parameters: dispersion forces (

-

Dispersion (

): The heavy iodine and bromine atoms possess large, polarizable electron clouds. This significantly increases the dispersion forces of the molecule. Consequently, solvents with a high -

Polarity (

): The pyrazine ring, coupled with the electron-withdrawing halogens and the electron-donating methoxy group, creates a permanent, asymmetric dipole moment across the molecule. Polar aprotic solvents (like DMF or DMSO) match this -

Hydrogen Bonding (

): While the molecule lacks hydrogen-bond donors, the methoxy oxygen and the pyrazine nitrogens act as potent hydrogen-bond acceptors[3]. This allows for specific, localized interactions with protic solvents, though bulk solubility in alcohols remains limited due to the hydrophobic bulk of the halogens.

Quantitative Solubility Matrix

Based on the HSP group contribution methods and empirical behavior of structurally analogous polyhalogenated methoxypyrazines, the following table summarizes the predicted and extrapolated solubility profiles at 25°C.

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 100 | Strong |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | High |

| Ethereal | Tetrahydrofuran (THF) | 7.58 | > 80 | Favorable dipole-dipole and dispersion interactions. |

| Aromatic | Toluene | 2.38 | ~ 50 | |

| Protic | Methanol (MeOH) | 32.7 | 15 - 25 | H-bond donation to pyrazine N and methoxy O; limited by hydrophobic halogens. |

| Aliphatic | n-Hexane | 1.88 | < 5 | Severe mismatch in polarity ( |

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To empirically determine the exact solubility of 2-bromo-5-iodo-3-methoxypyrazine for a specific reaction scale, a robust, self-validating protocol is required. Simply dissolving the compound until it visually crashes out is prone to supersaturation artifacts. The following methodology ensures thermodynamic equilibrium and verifies the solid-state integrity[4].

Step 1: Preparation of Saturated Solutions Add an excess of 2-bromo-5-iodo-3-methoxypyrazine solid (~200 mg) to 1.0 mL of the target organic solvent in a 2 mL glass HPLC vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Isothermal Equilibration Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours to ensure kinetic dissolution, followed by a 24-hour static sedimentation period at the same temperature. Causality: The static period is critical to allow micro-crystals to settle, preventing the overestimation of solubility due to suspended particulates.

Step 3: Phase Separation Centrifuge the vials at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge (25°C) to cleanly separate the solid pellet from the saturated supernatant.

Step 4: Supernatant Quantification (Liquid Phase)

Carefully extract a 100 µL aliquot of the supernatant and dilute it volumetrically with the mobile phase. Quantify the concentration using HPLC-UV/Vis (monitoring at

Step 5: Solid-Phase Validation (Self-Validating Step) Extract the residual solid pellet and dry it under a gentle stream of nitrogen. Analyze the solid via Powder X-Ray Diffraction (PXRD). Causality: Solvents can co-crystallize with the API or induce polymorphic transformations[4]. If the PXRD pattern differs from the starting material, the measured solubility corresponds to a solvate or a new polymorph, not the original crystalline compound. This validation step ensures the integrity of the thermodynamic data.

Workflow Visualization

Fig 1: Self-validating isothermal shake-flask workflow for solubility determination.

Application Insights: Solvent Selection for Site-Selective Catalysis

The primary utility of 2-bromo-5-iodo-3-methoxypyrazine lies in its differential halogen reactivity. In a standard Suzuki or Sonogashira coupling, the goal is to oxidatively add Palladium(0) exclusively to the weaker C-I bond, leaving the C-Br bond intact for subsequent functionalization.

Solvent choice directly dictates this chemoselectivity. Utilizing a polar aprotic solvent like DMF or 1,4-Dioxane serves a dual purpose:

-

Thermodynamic Solubility: It ensures complete, rapid dissolution of the pyrazine, preventing mass-transfer limitations.

-

Transition State Stabilization: It stabilizes the highly polar transition state during the oxidative addition of Pd(0) to the C-I bond.

Conversely, if a less polar, poorly matched solvent is used (e.g., attempting the reaction in a biphasic alkane/water mixture), the low solubility of the pyrazine restricts the reaction to the solid-liquid interface. This kinetic starvation forces the catalyst to react indiscriminately with whatever substrate is available, leading to competitive C-Br activation, oligomerization, and a catastrophic loss of chemoselectivity.

References

- BLDpharm. "1935309-42-4 | 2-Bromo-5-iodo-3-methoxypyrazine". BLD Pharm.

- Prof Steven Abbott. "HSP Basics | Practical Solubility Science". StevenAbbott.co.uk.

- National Institutes of Health (PMC). "Precise heteroatom doping determines aqueous solubility and self-assembly behaviors for polycyclic aromatic skeletons".

- National Institutes of Health (PMC). "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications". Advanced Pharmaceutical Bulletin.

Sources

- 1. 1935309-42-4|2-Bromo-5-iodo-3-methoxypyrazine|BLDpharm [bldpharm.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Precise heteroatom doping determines aqueous solubility and self-assembly behaviors for polycyclic aromatic skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Heterocyclic building blocks for kinase inhibitor discovery

Technical Guide & Whitepaper

Executive Summary: The Structural Imperative

Protein kinases represent one of the largest and most functionally diverse gene families in the human genome (the "kinome"), comprising over 500 enzymes that regulate critical cellular pathways. Dysregulation of these pathways is central to oncology, immunology, and neurodegeneration.

For the medicinal chemist, the kinase ATP-binding pocket is the primary theater of operation. This pocket is hydrophobic, structurally conserved, yet distinct enough to allow for selectivity. Heterocyclic building blocks are the fundamental units of kinase inhibitor design because they possess the unique ability to mimic the adenine ring of ATP, engaging the kinase "hinge" region via critical hydrogen bonds while offering vectors for substitution to exploit the hydrophobic back pocket, the solvent-exposed front, and the gatekeeper region.

This guide provides a technical analysis of privileged heterocyclic scaffolds, their binding modes, and validated protocols for their synthesis and evaluation.

Structural Biology of the ATP-Binding Site

To design effective inhibitors, one must understand the terrain.[1][2] The ATP-binding cleft is located between the N-terminal lobe (mostly

The Hinge Region Interaction

The "hinge" connects the two lobes.[2][3][4] Adenine binds here via two key hydrogen bonds:

-

Donor: The backbone amide nitrogen of the residue at position GK+1 (Gatekeeper + 1).

-

Acceptor: The backbone carbonyl oxygen of the residue at position GK+1 or GK+3 .[5]

Successful heterocyclic scaffolds (e.g., pyrimidines, quinazolines, indazoles) invariably present a donor-acceptor motif complementary to this region.

Visualization: The Canonical Hinge Binding Mode

The following diagram illustrates the logical interaction between a generic heterocyclic inhibitor and the kinase hinge region.

Figure 1: Schematic representation of the canonical hydrogen bonding network between a heterocyclic inhibitor and the kinase hinge region.

Privileged Heterocyclic Scaffolds

Certain heterocycles appear disproportionately in FDA-approved kinase inhibitors. These "privileged structures" offer the ideal balance of planarity (for stacking), hydrogen bonding capability, and synthetic tractability.

Comparative Analysis of Key Scaffolds

| Scaffold Class | Representative Drug | Key Features | Binding Mode |

| Quinazoline | Gefitinib, Erlotinib | Bicyclic, highly planar. Strong hinge binder (N1 acceptor). Excellent for EGFR targeting. | Type I (Active) |

| Pyrimidine | Imatinib, Nilotinib | Monocyclic, flexible. Often fused or substituted (e.g., aminopyrimidines). "The Workhorse." | Type II (DFG-out) |

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | Bicyclic fused system. Mimics adenine closely. C4 position allows cysteine targeting (covalent). | Type I / VI (Covalent) |

| Indazole | Axitinib | Bicyclic. N1/N2 tautomerism offers versatile H-bonding. Good for VEGFR/PDGFR families. | Type II |

| Pyridine-Imidazole | Sorafenib | Bi-aryl system. Urea linkage drives DFG-out conformation. | Type II |

Deep Dive: The Quinazoline vs. Pyrimidine Choice

-

Quinazolines: Provide a rigid core that locks the molecule into a planar conformation, maximizing pi-stacking interactions with the phenylalanine often found in the P-loop. However, this rigidity can limit selectivity.

-

Pyrimidines: The 2,4-diaminopyrimidine motif is arguably the most versatile. By varying the aniline substituents at the 2- and 4-positions, one can reach into the solvent front or the back pocket (selectivity pocket) with greater conformational freedom.

Technical Workflow: Synthesis & Validation

Trustworthiness in drug discovery relies on reproducible, self-validating protocols. Below is a standard workflow for synthesizing a 4-anilinoquinazoline scaffold (a classic EGFR inhibitor motif) and testing its potency.

Protocol: Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Rationale: This reaction uses a nucleophilic aromatic substitution (

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (Starting Material A)

-

3-Bromoaniline (Starting Material B)

-

Isopropanol (Solvent)

-

Triethylamine (Base - optional, often HCl salt is isolated directly)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq of 4-chloro-6,7-dimethoxyquinazoline in Isopropanol (10 mL per gram of reactant).

-

Addition: Add 1.1 eq of 3-bromoaniline.

-

Reaction: Heat the mixture to reflux (

C) for 3–4 hours.-

Self-Validating Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material spot (high

) should disappear, and a new, more polar product spot (often fluorescent) should appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as the hydrochloride salt.

-

Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold isopropanol (

mL) and then diethyl ether ( -

Drying: Dry under vacuum at

C for 4 hours. -

Characterization (QC):

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the quinazoline H-2 proton around

8.5–9.0 ppm. -

LC-MS: Confirm the molecular ion

.

-

Protocol: Biochemical Kinase Assay (ADP-Glo™)

Rationale: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and robust for

Methodology:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (10 concentrations).

-

Enzyme Mix: Dilute the target kinase (e.g., EGFR wt) to 2 nM in Kinase Buffer.

-

Substrate Mix: Prepare a mix of ATP (

) and Poly(Glu,Tyr) substrate ( -

Reaction:

-

Add 2

of compound to a 384-well white low-volume plate. -

Add 4

of Enzyme Mix. Incubate for 10 min (allows inhibitor binding). -

Add 4

of Substrate Mix to initiate reaction. -

Incubate for 60 min at Room Temp.

-

-

Detection:

-

Add 10

of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract

.

Logic of Discovery: From Hit to Candidate

The path from a raw heterocyclic hit to a clinical candidate is iterative. The following diagram maps the decision logic, emphasizing where structural changes are applied.

Figure 2: Iterative workflow for kinase inhibitor optimization, highlighting the decision points for scaffold modification versus substituent optimization.

Future Directions: Beyond the Hinge

While hinge-binding heterocycles remain the anchor, the field is evolving:

-

Covalent Inhibitors: Attaching an acrylamide "warhead" to the heterocyclic core (e.g., at the C4 position of a pyrimidine) allows for irreversible binding to a non-catalytic cysteine (e.g., Cys481 in BTK). This increases potency and duration of action.

-

PROTACs: Heterocyclic kinase inhibitors are now being used as the "warhead" moiety in Proteolysis Targeting Chimeras, linked to E3 ligase ligands to degrade the kinase rather than just inhibit it.

-

Macrocyclization: Linking the hinge-binding motif to the solvent-exposed region via a macrocycle can rigidly enforce the bioactive conformation, improving selectivity (e.g., Lorlatinib).

References

-

Roskoski, R. Jr. (2021).[6] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 104218. Link

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors."[7] Nature Reviews Cancer, 9(1), 28-39. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

-

Cohen, P. (2002). "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery, 1(4), 309-315. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

2-Bromo-5-iodo-3-methoxypyrazine: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary

In modern drug discovery and pharmaceutical development, polyhalogenated heteroarenes serve as critical scaffolds for the rapid exploration of chemical space. 2-Bromo-5-iodo-3-methoxypyrazine is a highly specialized, orthogonally reactive building block. This whitepaper transcends a traditional Material Safety Data Sheet (MSDS). As a Senior Application Scientist, I have structured this guide to bridge the gap between rigorous safety compliance and advanced synthetic utility, providing researchers with the mechanistic rationale required to safely handle and effectively deploy this compound in site-selective cross-coupling methodologies.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2-Bromo-5-iodo-3-methoxypyrazine, one must first understand its structural electronics. The pyrazine core is inherently electron-deficient. However, the methoxy group at the C3 position acts as a strong

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Bromo-5-iodo-3-methoxypyrazine |

| CAS Registry Number | 1935309-42-4[2] |

| Molecular Formula | C5H4BrIN2O[2] |

| Molecular Weight | 314.91 g/mol [3] |

| SMILES Code | COC1=NC(I)=CN=C1Br[2] |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | 2-8°C, Dark place, Inert atmosphere (Ar/N2)[3] |

Mechanistic Safety, Toxicology, & Handling (Advanced MSDS)

Standard safety data sheets list hazards without explaining the underlying chemical biology. Understanding why a compound is hazardous is the first step in designing a fail-safe laboratory environment.

Hazard Identification (GHS)

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation[3].

Mechanistic Toxicology

Halogenated pyrazines possess distinct electrophilic character. The electron-deficient nature of the 1,4-diazine ring, compounded by the inductive electron withdrawal of the bromine and iodine atoms, makes the ring highly susceptible to nucleophilic aromatic substitution (

Storage & Stability Causality

The compound must be stored at 2-8°C in a dark place under an inert atmosphere [3].

-

Light Sensitivity : The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE). Exposure to ambient UV/visible light can induce homolytic cleavage of the C-I bond, generating highly reactive iodine and pyrazinyl radicals that initiate auto-degradation.

-

Inert Atmosphere : Storing under Argon or Nitrogen prevents oxidative degradation. The methoxy group increases the electron density at specific ring positions, making the compound susceptible to slow oxidation by atmospheric oxygen over time.

Handling Protocols

-

PPE : Double-gloving with nitrile gloves is mandatory. Halogenated aromatics can act as permeation enhancers when dissolved in standard organic solvents (like DCM or THF), rapidly carrying the compound through a single layer of nitrile.

-

Engineering Controls : All manipulations, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of volatile particulates.

Synthetic Utility: Orthogonal Cross-Coupling Strategies

The primary value of 2-Bromo-5-iodo-3-methoxypyrazine lies in its capacity for orthogonal, site-selective cross-coupling [5]. When choreographing multiple carbon-carbon or carbon-heteroatom bond formations, the differential reactivity of the C-I versus the C-Br bond allows for sequential functionalization without the need for protecting groups[1].

The Logic of Site-Selectivity

The bond dissociation energy (BDE) of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~80 kcal/mol). In palladium-catalyzed cross-electrophile or Suzuki-Miyaura couplings, the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond. By carefully controlling the temperature and the basicity of the reaction medium, a catalyst will exclusively undergo oxidative addition at the weaker C5-I bond, leaving the C2-Br bond entirely intact for downstream functionalization[6].

Self-Validating Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol describes the site-selective arylation of the C5 position. It is designed as a self-validating system, incorporating in-process controls to guarantee regiochemical fidelity.

Step 1: Reagent Charging

Charge a flame-dried Schlenk flask with 2-Bromo-5-iodo-3-methoxypyrazine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

-

Causality: A slight excess of boronic acid ensures complete consumption of the iodide, while the bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) active species.

Step 2: Atmosphere Exchange Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality: Oxygen must be rigorously excluded.

will rapidly oxidize the

Step 3: Solvent and Base Addition

Add degassed THF (0.2 M relative to substrate) followed by an aqueous solution of

-

Causality: The biphasic

system ensures the dissolution of both the organic substrates and the inorganic base. A mild base (

Step 4: Reaction Monitoring (The Self-Validation Step) Stir the biphasic mixture vigorously at 25°C for 4-6 hours. Monitor the reaction progression strictly via LC-MS.

-

Validation Logic: The starting material exhibits a distinct mass signature (

). More importantly, because it contains a single bromine atom, it will show a characteristic 1:1 isotopic splitting pattern (M / M+2) due to the natural abundance of

Step 5: Quenching and Workup

Once LC-MS confirms complete consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate (

-

Causality: Thiosulfate acts as a reducing agent, neutralizing any free iodine (

) generated by side reactions, thereby preventing unwanted electrophilic iodination of the newly formed product during extraction. Extract with EtOAc, dry over

Reaction Workflow Visualization

The following diagram maps the orthogonal cross-coupling workflow, illustrating how the differential reactivity of the halogens is leveraged to build complex Active Pharmaceutical Ingredient (API) scaffolds.

Fig 1: Orthogonal cross-coupling workflow leveraging the differential reactivity of C-I and C-Br bonds.

References

-

1935309-42-4 | 2-Bromo-5-iodo-3-methoxypyrazine . BLDpharm. 2

-

Pyridine and Pyridine Derivatives (Halopyrazine Toxicity) . ResearchGate. 4

-

476622-89-6 | 5-Bromo-2-iodo-3-methoxypyrazine (Isomer Safety Data) . BLDpharm. 3

-

Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles . The Journal of Organic Chemistry (ACS Publications). 6

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health (NIH) / PMC. 1

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis . Chemical Reviews (ACS Publications). 5

-

A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes . Semantic Scholar.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1935309-42-4|2-Bromo-5-iodo-3-methoxypyrazine|BLDpharm [bldpharm.com]

- 3. 476622-89-6|5-Bromo-2-iodo-3-methoxypyrazine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Bromo-5-iodo-3-methoxypyrazine from 2-amino-3-methoxypyrazine

An Application Note and Protocol for the

Introduction

Halogenated pyrazines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them valuable scaffolds and key intermediates in the synthesis of complex molecular architectures. Specifically, polysubstituted pyrazines such as 2-Bromo-5-iodo-3-methoxypyrazine serve as versatile building blocks, enabling the regioselective introduction of different functionalities. This application note provides a detailed, two-step protocol for the synthesis of 2-Bromo-5-iodo-3-methoxypyrazine, commencing from the readily available 2-amino-3-methoxypyrazine. The described methodology leverages a copper-catalyzed Sandmeyer reaction for the initial bromination, followed by a directed electrophilic iodination.

This guide is designed for chemistry professionals in research and development. It provides not only a step-by-step procedure but also the underlying mechanistic principles and critical process considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

-

Sandmeyer Bromination: The amino group of 2-amino-3-methoxypyrazine is converted to a bromide via a diazonium salt intermediate.

-

Electrophilic Iodination: The resulting 2-bromo-3-methoxypyrazine is iodinated at the C5 position, directed by the activating methoxy group.

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 2-Bromo-3-methoxypyrazine via Sandmeyer Reaction

Principle and Mechanism

The Sandmeyer reaction is a robust method for converting primary aromatic amines into aryl halides.[1] The transformation proceeds through two fundamental stages:

-

Diazotization: The primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), to form a diazonium salt.[2][] This reaction is highly exothermic and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

-

Copper-Catalyzed Bromination: The diazonium salt is subsequently treated with copper(I) bromide (CuBr). The reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5] The copper(I) species initiates the process by a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[1]

Experimental Protocol

Materials

-

2-amino-3-methoxypyrazine

-

Hydrobromic acid (HBr, 48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aryl diazonium salts can be explosive when isolated in a dry state. Do not isolate the diazonium salt intermediate. Use it directly in solution.

-

The reaction generates nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.

Procedure

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-3-methoxypyrazine (e.g., 1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated hydrobromic acid (48%, ~3.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution or a fine slurry of the amine salt is formed.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the cold sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. Vigorous stirring is essential to ensure efficient heat dissipation.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid (48%, ~1.5 eq). The solution should be dark and may not be fully homogeneous. Cool this mixture in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred CuBr solution. This can be done via a cannula or by carefully pouring in portions.

-

A vigorous evolution of nitrogen gas (effervescence) should be observed. Control the rate of addition to keep the foaming manageable.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir at room temperature for 1-2 hours, then gently heat the mixture to 50–60 °C for 30-60 minutes until the gas evolution ceases completely.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 2-bromo-3-methoxypyrazine.

-

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount |

| 2-amino-3-methoxypyrazine | 1.0 | 125.13 | 5.00 g |

| HBr (48% aq.) | ~4.5 | 80.91 | ~22.5 mL |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 3.03 g |

| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | 6.88 g |

Part II: Synthesis of 2-Bromo-5-iodo-3-methoxypyrazine

Principle and Mechanism

This step involves an electrophilic aromatic substitution reaction. The pyrazine ring, substituted with a deactivating bromo group at C2 and a strongly activating methoxy group at C3, is subjected to iodination. The methoxy group is an ortho, para-director. The ortho positions (C2 and C4) are either blocked or sterically hindered, making the para position (C5) the most favorable site for electrophilic attack.

The iodinating agent, the electrophilic iodine species (I⁺), is generated in situ from the reaction between potassium iodide (KI) and potassium iodate (KIO₃) in a strong acid medium, typically sulfuric acid (H₂SO₄).[6][7] The reaction proceeds as follows:

5 KI + KIO₃ + 3 H₂SO₄ → 3 I₂ + 3 K₂SO₄ + 3 H₂O

The molecular iodine (I₂) is then activated by the acid to form the potent electrophile that attacks the electron-rich pyrazine ring at the C5 position.

Experimental Protocol

Materials

-

2-bromo-3-methoxypyrazine

-

Sulfuric acid (2 M)

-

Potassium iodate (KIO₃)

-

Potassium iodide (KI)

-

Aqueous ammonia or sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 2-bromo-3-methoxypyrazine (1.0 eq) in 2 M sulfuric acid with stirring.

-

To this solution, add potassium iodate (0.5 eq) portion-wise.

-

Heat the mixture to approximately 90-100 °C.

-

-

Iodination:

-

Prepare a solution of potassium iodide (0.6 eq) in a small amount of deionized water.

-

Add the potassium iodide solution dropwise to the heated reaction mixture over a period of 1-2 hours.[6]

-

After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS if desired.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Carefully neutralize the mixture by slowly adding an aqueous base (e.g., ammonia or NaOH solution) until the pH is approximately 8. Perform this step in an ice bath as the neutralization is exothermic.

-

Cool the neutralized mixture to ~10 °C and stir for 1 hour to maximize precipitation of the product.

-

Filter the solid product and wash the filter cake with cold water.

-

The aqueous filtrate can be extracted with ethyl acetate (3 x volumes) to recover any dissolved product. The organic extracts can be combined, dried, and concentrated.

-

The crude solid (from filtration and extraction) can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, 2-Bromo-5-iodo-3-methoxypyrazine.[6]

-

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (from 4.0g starting material) |

| 2-bromo-3-methoxypyrazine | 1.0 | 202.01 | 4.00 g |

| Potassium Iodate (KIO₃) | 0.5 | 214.00 | 2.12 g |

| Potassium Iodide (KI) | 0.6 | 166.00 | 1.97 g |

| Sulfuric Acid (2 M) | Solvent | 98.08 | ~40 mL |

General Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.RSC Advances.

- Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl.Synlett.

- Catalytic Sandmeyer Bromination.Organic Chemistry Portal.

- Recent trends in the chemistry of Sandmeyer reaction: a review.Journal of the Iranian Chemical Society.

- Sandmeyer reaction.Wikipedia.

- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.BenchChem.

- An efficient and facile synthesis of 2-bromo-5-methylpyrazine.TSI Journals.

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.Google Patents.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.ijssst.info.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry.

- Diazotization Reaction.SATHEE.

- Custom Diazotization Services.BOC Sciences.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 7. ijssst.info [ijssst.info]

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-3-methoxypyrazine

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity for hydrogen bonding have made it a cornerstone in the design of a multitude of functional molecules.[1] Pyrazine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including use as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] In the realm of materials science, pyrazine-based polymers have garnered interest for their potential applications in optical and photovoltaic devices.[1]

The targeted synthesis of specifically substituted pyrazines is therefore of paramount importance for the continued development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[4] This application note provides a detailed guide to the regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodo-3-methoxypyrazine, a valuable building block for the synthesis of diverse 5-aryl-2-bromo-3-methoxypyrazines.

Mechanism and Regioselectivity: Exploiting Halogen Reactivity

The success of a regioselective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the case of 2-bromo-5-iodo-3-methoxypyrazine, the reaction proceeds with high selectivity at the 5-position due to the inherent differences in the bond dissociation energies of the C-I and C-Br bonds.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This step is typically the rate-determining step of the catalytic cycle.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a process facilitated by the presence of a base.

-

Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The regioselectivity of the coupling is determined during the initial oxidative addition step. The C-I bond is weaker and more easily polarized than the C-Br bond, leading to a lower activation energy for the oxidative addition of the Pd(0) catalyst to the C-I bond.[7] This results in the preferential formation of the palladium-iodide intermediate and, consequently, the selective formation of the 5-arylated pyrazine product.

Furthermore, the presence of the methoxy group at the 3-position may exert an electronic influence on the pyrazine ring, potentially further modulating the reactivity of the adjacent halogen atoms.

Experimental Workflow and Key Parameters

The following diagram illustrates the general workflow for the regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodo-3-methoxypyrazine.

Caption: A generalized workflow for the regioselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for each specific arylboronic acid partner.

Materials and Reagents:

-

2-Bromo-5-iodo-3-methoxypyrazine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DME/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-5-iodo-3-methoxypyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-5-aryl-3-methoxypyrazine.

-

Data Presentation: Representative Reaction Conditions

The optimal reaction conditions can vary depending on the specific arylboronic acid used. The following table provides a summary of typical conditions that can serve as a starting point for optimization.

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | These catalysts are commonly used and effective for Suzuki couplings. For less reactive boronic acids, a more active catalyst system with a bulky, electron-rich ligand like XPhos may be beneficial.[2] |

| Catalyst Loading | 1-5 mol% | A lower catalyst loading is generally preferred for cost-effectiveness, but higher loadings may be necessary for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for the transmetalation step. K₃PO₄ is often effective for electron-deficient systems. Cs₂CO₃ is a stronger base that can sometimes improve yields.[8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically 4:1 to 10:1) | A mixture of an organic solvent and water is standard. The water is necessary to dissolve the inorganic base and facilitate the reaction. |

| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions like protodeboronation. |

| Reaction Time | 2-24 hours | Reaction time should be monitored by TLC or LC-MS to determine completion. |

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive catalyst- Inefficient transmetalation- Decomposition of boronic acid | - Use a fresh batch of catalyst or a more active pre-catalyst.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[2] |

| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen in the reaction mixture- Inefficient oxidative addition | - Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents.- Consider a different palladium catalyst or ligand system. |

| Protodeboronation of the Boronic Acid | - Presence of acidic protons- Prolonged reaction time at high temperature | - Use a milder base.- Monitor the reaction closely and work it up as soon as the starting material is consumed.- Consider using a boronic ester which can be more stable.[2] |

| Reaction Stalls Before Completion | - Catalyst deactivation- Insufficient base | - Add a fresh portion of the catalyst.- Add more base to the reaction mixture. |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and outcomes of the regioselective Suzuki-Miyaura coupling.

Caption: The interplay of reactants leading to the desired product.

Conclusion

The regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodo-3-methoxypyrazine is a highly effective method for the synthesis of 5-aryl-2-bromo-3-methoxypyrazines. The inherent difference in the reactivity of the C-I and C-Br bonds allows for precise control over the reaction outcome. By carefully selecting the catalyst, base, and solvent, and by diligently monitoring the reaction, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable transformation in drug discovery and materials science research.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1645-1655. [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (2017, June 23). Molecules, 22(7), 1023. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

-

Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). The Journal of Organic Chemistry, 84(18), 11776-11784. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013, April 9). Organic & Biomolecular Chemistry, 11(20), 3299-3323. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

-

Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015, April 10). Organic & Biomolecular Chemistry, 13(20), 5582-5585. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (2014, October 28). Molecules, 19(11), 17467-17482. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (2009, January 1). Angewandte Chemie International Edition, 48(33), 6112-6116. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-iodo-3-methoxypyrazine

Executive Summary

2-Bromo-5-iodo-3-methoxypyrazine is a highly versatile, polyhalogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development. Its strategic value lies in its orthogonal reactivity profile , which allows for sequential, site-selective functionalization. This application note details the theoretical principles and practical protocols for executing a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position, intentionally preserving the C5-iodo group for downstream transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Regioselectivity (The "Why")

In polyhalogenated pyrazines, predicting the site of nucleophilic attack requires a delicate balancing of leaving group kinetics, ring activation, and electronic substituent effects[1].

-

Leaving Group Kinetics: Unlike palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) where the rate-determining step is oxidative addition governed by Bond Dissociation Energy (BDE) (C-I < C-Br), the SNAr reaction is dictated by the formation of the Meisenheimer complex[1]. In SNAr, the initial nucleophilic attack is the rate-determining step[2]. The higher electronegativity of bromine compared to iodine creates a larger partial positive charge at C2, significantly lowering the activation energy for nucleophilic attack[3].

-

Electronic Effects of the Methoxy Group: The C3-methoxy group exerts a dual effect. While its resonance (+M) effect donates electron density into the ring, its strong inductive (-I) effect withdraws electron density locally. The proximity of the -I effect to the adjacent C2-bromo position further enhances the electrophilicity of C2 compared to the more distant C5-iodo position.

-

Orthogonality: This kinetic preference for C-Br displacement in SNAr allows chemists to selectively install amines, alkoxides, or thiolates at C2, while leaving the weaker C-I bond completely intact for subsequent thermodynamic-controlled Pd-catalyzed reactions[1].

Workflow demonstrating the orthogonal reactivity of 2-bromo-5-iodo-3-methoxypyrazine.

Quantitative Data: Reactivity Parameters

To effectively design synthetic routes, the physicochemical properties of the reactive sites must be compared. The table below summarizes the driving forces behind the regioselectivity.

| Position / Halogen | Electronegativity (Pauling) | Approx. C-X BDE (kcal/mol) | Primary Reactivity Pathway | Relative SNAr Rate |

| C2 - Bromo | 2.96 | ~80 | SNAr (Kinetic Control) | Fast (Favored) |

| C5 - Iodo | 2.66 | ~65 | Pd-Coupling (Thermodynamic) | Slow (Disfavored) |

Mechanistic Logic of the Transition State

The success of this reaction relies entirely on the stabilization of the transition state. The diagram below maps the causality of the nucleophilic attack.

Mechanistic logic governing the regioselectivity of SNAr at the C2-bromo position.

Experimental Protocol: Regioselective SNAr with Morpholine

Objective: Synthesis of 4-(5-iodo-3-methoxypyrazin-2-yl)morpholine.

This protocol uses mild conditions to prevent unwanted side reactions or degradation at the C5 position, ensuring a self-validating and highly reproducible workflow[2].

Step-by-Step Methodology:

-

Reaction Setup:

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-iodo-3-methoxypyrazine (1.0 mmol, 314.9 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

-

Causality Note: Polar aprotic solvents like DMF stabilize the polar Meisenheimer transition state, accelerating the SNAr reaction without requiring excessive thermal energy that might trigger C-I bond cleavage[3].

-

-

Reagent Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the incoming nucleophile.

-

Dropwise, add Morpholine (1.2 mmol, 104 µL).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. If the reaction stalls after 1 hour, gently warm to 45-50 °C.

-

Monitor via TLC (Hexanes/Ethyl Acetate 3:1) and LC-MS.

-

-

Workup:

-

Upon completion (typically 2-4 hours), quench the reaction by adding 15 mL of distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-30% EtOAc in Hexanes) to yield the pure product.

-

Validation & Troubleshooting

A robust protocol must be a self-validating system. You can verify the success of the regioselective displacement through two primary analytical methods:

-